3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid
Description
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid is an organic compound with the molecular formula C17H17NO4. It is known for its unique structure, which includes a dimethylaminocarbonyl group attached to a phenyl ring, and a methoxybenzoic acid moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Properties
IUPAC Name |
3-[3-(dimethylcarbamoyl)phenyl]-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-18(2)16(19)12-7-4-6-11(10-12)13-8-5-9-14(17(20)21)15(13)22-3/h4-10H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOXCDGQMGINFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691315 | |
| Record name | 3'-(Dimethylcarbamoyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261981-85-4 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-[(dimethylamino)carbonyl]-2-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261981-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-(Dimethylcarbamoyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid typically involves the reaction of 3-(N,N-dimethylaminocarbonyl)phenylboronic acid with 2-methoxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acids or ethers.
Scientific Research Applications
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminocarbonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The methoxybenzoic acid moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid
- 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-methoxybenzoic acid
- 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid
Uniqueness
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid is unique due to the specific positioning of the methoxy group on the benzoic acid ring, which can influence its chemical reactivity and biological activity. This positioning can lead to different binding interactions and reaction pathways compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
